molecular formula C5H8ClF2N B2384195 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride CAS No. 2378501-57-4

2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride

Cat. No.: B2384195
CAS No.: 2378501-57-4
M. Wt: 155.57
InChI Key: KFUWLCWOZGVPKD-UHFFFAOYSA-N
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Description

2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride is a chemical compound with the molecular formula C5H8F2N·HCl. It is known for its unique spiro structure, where a single carbon atom is shared between two rings, and the presence of two fluorine atoms adds to its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of difluorocarbene precursors, which react with cyclopropylamines to form the spiro structure. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. The spiro structure may also contribute to its stability and reactivity, allowing it to interact with multiple pathways within a biological system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride is unique due to its combination of a spiro structure and the presence of fluorine atoms. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,2-difluorospiro[2.2]pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N.ClH/c6-5(7)3(8)4(5)1-2-4;/h3H,1-2,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUWLCWOZGVPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(C2(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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